molecular formula C9H9N5S B11046889 1-(4-iminoquinazolin-3(4H)-yl)thiourea

1-(4-iminoquinazolin-3(4H)-yl)thiourea

Cat. No.: B11046889
M. Wt: 219.27 g/mol
InChI Key: UNQYHYGGDMZISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-iminoquinazolin-3(4H)-yl)thiourea is a synthetic organic compound designed for research and development applications. This thiourea derivative features a quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Thiourea derivatives, as a class, are recognized for their broad utility and have been extensively investigated for their antimicrobial, antioxidant, and anticancer properties . The specific molecular architecture of this compound, which integrates both the quinazolinone and thiourea pharmacophores, makes it a valuable intermediate for constructing more complex molecules in drug discovery programs . Its mechanism of action in biological systems is typically structure-dependent; related compounds have been shown to exhibit activity by targeting bacterial enzymes such as DNA gyrase and dihydrofolate reductase, or through coordination with various metal centers . Researchers utilize this compound primarily as a key building block in organic synthesis and for the development of novel therapeutic agents in preclinical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N5S

Molecular Weight

219.27 g/mol

IUPAC Name

(4-iminoquinazolin-3-yl)thiourea

InChI

InChI=1S/C9H9N5S/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15)

InChI Key

UNQYHYGGDMZISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Iminoquinazolin 3 4h Yl Thiourea Analogues

Established Synthetic Routes for Quinazoline-Thiourea Conjugates

Traditional synthetic approaches to quinazoline-thiourea derivatives have laid the groundwork for the development of more complex analogues. These methods are characterized by their reliability and have been extensively documented in the chemical literature.

Amine-Isothiocyanate Reaction Strategies

A cornerstone in the synthesis of thiourea (B124793) derivatives is the reaction between an amine and an isothiocyanate. This approach has been successfully applied to the preparation of quinazoline-thiourea conjugates. One common strategy involves the reaction of an aminoquinazoline with an appropriate isothiocyanate in a suitable solvent like DMF mdpi.com. An alternative, two-step approach includes the initial reaction of an aminoquinazoline with thiophosgene to generate an isothiocyanate derivative in situ, which is then reacted with a primary or secondary amine to yield the desired thiourea product mdpi.com.

Another elegant strategy begins with N-(2-cyanophenyl)benzimidoyl isothiocyanate, which, upon reaction with primary amines, leads to the formation of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas nih.gov. The reaction proceeds through the in situ formation of 1-substitued-3-[(2-cyanophenylimino)phenylmethyl] thioureas, which then undergo an intramolecular cycloaddition to form the quinazoline (B50416) ring nih.gov. The versatility of this method allows for the introduction of various substituents on the thiourea nitrogen, depending on the primary amine used.

Similarly, 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas can be synthesized in a one-pot reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines mdpi.com. This reaction is proposed to proceed via the in situ formation of thiourea derivatives which then undergo cyclization mdpi.com.

Starting MaterialReagentProductReference
AminoquinazolineIsothiocyanate/Thiophosgene and Amine(4-Phenylamino)quinazoline alkylthiourea derivatives mdpi.com
N-(2-cyanophenyl)benzimidoyl isothiocyanatePrimary Amine1-substituted-3-(2-phenylquinazolin-4-yl) thiourea nih.gov
N-(2-cyanophenyl)benzimidoyl isothiocyanateSecondary Amine1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas mdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of compounds mdpi.comnih.gov. In the context of quinazolinone synthesis, which are key precursors to the target compounds, MCRs offer a streamlined alternative to traditional multi-step syntheses mdpi.comorgchemres.org.

For instance, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions using a solid acid catalyst has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones orgchemres.org. While this example leads to a urea derivative, the principle can be extended to the use of thiourea to obtain the corresponding thiourea-containing quinazolinones. The Ugi four-component reaction (Ugi-4CR) has also been employed to rapidly synthesize diverse substituted polycyclic quinazolinones, demonstrating the power of MCRs in building complex heterocyclic systems nih.gov.

Cyclization Pathways and Precursor Chemistry

The formation of the quinazoline ring is a critical step in the synthesis of 1-(4-iminoquinazolin-3(4H)-yl)thiourea analogues. This is often achieved through the cyclization of a suitably functionalized precursor. A common precursor is a thiourea derivative bearing a 2-cyanophenyl group. For example, 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas undergo an intramolecular cycloaddition reaction to produce 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas nih.gov.

In a similar vein, 3-[(2-cyanophenyl-imino)-phenylmethyl]-1,1-disubstituted thioureas undergo a regioselective intramolecular cycloaddition to yield intermediate 1,1-disubstituted-4-imino-2-phenyl-4H-quinazolin-3-carbothioic acid amides, which then spontaneously convert to the more stable 1,1-disubstituted-3-(2-phenyl-3,H-quinazolin-4-ylidene)thioureas mdpi.com. Another documented cyclization pathway involves the treatment of a thiourea derivative, formed from the reaction of dodecanoyl isothiocyanate and anthranilic acid, with acetic anhydride to yield a quinazoline derivative researchgate.net.

Advanced Synthetic Techniques for Enhanced Efficiency and Yield

To address the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, modern techniques are increasingly being adopted. These advanced methods focus on improving reaction efficiency, reducing environmental impact, and increasing product yields.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often, cleaner reactions benthamdirect.combenthamdirect.comnih.gov. The synthesis of quinazoline and quinazolinone derivatives has greatly benefited from this technology nih.govfrontiersin.org.

For example, the synthesis of 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has been achieved by reacting 2-benzamidobenzoyl chloride with thiourea in DMF under microwave irradiation (800 W at 135 °C for 4 minutes) benthamdirect.comingentaconnect.com. This method provides a rapid and efficient route to the quinazolinone-thiourea scaffold benthamdirect.comingentaconnect.com. Another application involves a one-pot synthesis of quinazoline-4(3H)-one derivatives from various amines, acetic anhydride, and anthranilic acid under microwave irradiation and solvent-free conditions, utilizing a choline chloride-thiourea/sulfuric acid catalyst benthamdirect.com.

ReactionConditionsAdvantagesReference
2-benzamidobenzoyl chloride + thioureaMicrowave (800 W, 135 °C, 4 min), DMFRapid reaction, high yield (85%) benthamdirect.comingentaconnect.com
Amines + acetic anhydride + anthranilic acidMicrowave, solvent-free, Choline chloride-thiourea/sulfuric acid catalystGreen catalyst, cost-effective, faster benthamdirect.com

Green Chemistry Principles in Thiourea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of thiourea derivatives, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

An example of a green approach is the "on-water" reaction of isothiocyanates with amines to produce unsymmetrical thioureas acs.org. This method avoids the use of toxic volatile organic solvents and simplifies product isolation through filtration, with the potential for recycling the water effluent acs.org. Another green strategy involves the use of cyrene, a bio-based solvent, for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields, presenting a viable green alternative to traditional solvents like THF nih.gov. Furthermore, a patented method describes the one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride or its substituted derivatives and a primary amine, highlighting the move towards more sustainable synthetic protocols google.com. The use of deep eutectic solvents as both the solvent and catalyst has also been explored for the green and efficient synthesis of thioureas researchgate.net.

Derivatization and Functionalization Strategies for Structural Diversity

The quinazoline scaffold, particularly when linked to a thiourea moiety, represents a "privileged" structure in medicinal chemistry, offering a versatile backbone for the development of novel compounds. gsconlinepress.comresearchgate.net Researchers have employed various synthetic strategies to generate a diverse library of analogues based on the this compound framework. These strategies primarily focus on exploring different substitution patterns on the core scaffolds and designing hybrid molecules that incorporate other pharmacologically active fragments. rsc.org

Systematic modification of the quinazoline and thiourea components is a key strategy for creating structural diversity and fine-tuning the biological activity of these compounds. This involves introducing a variety of functional groups at different positions on both heterocyclic systems.

Quinazoline Scaffold Modification:

The quinazoline ring offers multiple sites for substitution, allowing for extensive structural variations. Research has shown that modifications at the C2, N3, and other positions of the fused ring system are crucial for modulating the properties of the resulting molecules. gsconlinepress.com

Position 2: The presence of methyl, thiol, or substituted aromatic groups at the 2-position has been identified as an important factor for certain biological activities. gsconlinepress.com For instance, the introduction of heteroaryl moieties like imidazole or triazole via an alkyl side chain at this position has been explored to enhance specific therapeutic effects. nih.gov

Position 3: A substituted aromatic ring at the N3 position is often considered essential for the activity of quinazolinone analogues. gsconlinepress.com

Positions 6 and 7: Modifications on the benzo part of the quinazoline ring, such as the introduction of dioxygenated rings, have been used to create novel fused 4-anilinoquinazolines. nih.gov

Thiourea Scaffold Modification:

Halogenated Substituents: The introduction of halogen-containing groups, such as trifluoromethyl and chloro moieties, onto a phenyl ring attached to the thiourea group has been shown to be a viable strategy. gsconlinepress.com

Aromatic and Aliphatic Groups: A wide range of substituted phenyl groups, as well as allylic functional groups, have been attached to the thiourea scaffold. gsconlinepress.com In the development of sorafenib analogues, various substituted phenyl isothiocyanates are used to generate diaryl-thiourea derivatives. nih.gov

The following table summarizes representative substitution patterns explored on the quinazoline-thiourea scaffold.

ScaffoldPosition of SubstitutionRepresentative SubstituentsReference
Quinazoline 2Methyl, Thiol, Phenyl, Imidazole, Triazole gsconlinepress.comnih.gov
3Substituted Aromatic Rings gsconlinepress.com
6, 7Fused Dioxygenated Rings nih.gov
Thiourea Terminal NitrogenPhenyl, 4-Chlorophenyl, 4-Chloro-3-trifluoromethylphenyl, Allyl gsconlinepress.comnih.gov

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecular entity. rsc.orgrsc.org This approach aims to develop analogues with improved potency or a multi-faceted biological activity profile by combining the structural features of different bioactive scaffolds with the quinazoline-thiourea core. rsc.org

The synthesis of these hybrids often involves multi-step reactions where the quinazoline-thiourea derivative is prepared first, followed by its condensation or reaction with another bioactive molecule or its precursor.

Examples of Hybrid Scaffolds:

Triazole Hybrids: Triazole moieties have been integrated with quinazolinone scaffolds through various linkages. One approach involves a 2-thioacetamido linker connecting the two heterocyclic systems. rsc.org Another strategy has been to synthesize hybrids between 4-anilinoquinazolines and substituted triazoles. nih.gov

Thiazolidinone Hybrids: Quinazolinone-thiazolidinone hybrids have been synthesized through a multi-step process. This involves first creating Schiff bases from 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one and aromatic aldehydes, followed by cyclocondensation with thioglycolic acid to form the thiazolidinone ring. rsc.org

Benzofuran Hybrids: Benzofuran-quinazoline hybrids have been prepared by condensing 7-amino-2-aryl-5-bromobenzofurans with 5-bromo-4-chloroquinazolines. This creates a direct linkage between the two pharmacologically relevant scaffolds. researchgate.net

The table below outlines various hybrid designs incorporating the quinazoline scaffold.

Quinazoline Hybrid PartnerLinkage StrategyResulting Hybrid ClassReference
Triazole2-thioacetamido linkerQuinazolinone-Triazole Hybrids rsc.org
Substituted TriazolesDirect linkage to anilino group4-Anilinoquinazoline-Triazole Hybrids nih.gov
Thiazolidin-4-oneFormation via Schiff base and cyclocondensationQuinazolinone-Thiazolidinone Hybrids rsc.org
ChalconeLinkage via thiourea moietyQuinazoline-Thiourea-Chalcone Hybrids rsc.org
BenzofuranCondensation of amino-benzofuran and chloro-quinazolineBenzofuran-Quinazoline Hybrids researchgate.net

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 1-(4-iminoquinazolin-3(4H)-yl)thiourea, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the quinazoline (B50416) ring would typically appear in the downfield region (approx. 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships with adjacent protons. The protons of the N-H groups (in the imino, thiourea (B124793), and amine moieties) would likely appear as broad singlets at varying chemical shifts, which could be confirmed by D₂O exchange experiments.

A ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbon of the thiourea group (C=S) would be expected at a characteristic downfield position (typically >180 ppm). Carbons of the quinazoline ring system, including the imino carbon (C=N), would also have predictable chemical shift ranges.

Without published spectra, a specific data table of chemical shifts and coupling constants for this compound cannot be provided.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. Key vibrations would include:

N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the imino (=N-H) and thiourea (-NH-) groups.

C=N stretching: A sharp absorption band around 1640-1690 cm⁻¹ for the imino group of the quinazoline ring.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Thioamide bands: A complex series of bands resulting from C-N stretching and N-H bending, with a significant contribution from the C=S stretch, often observed around 1300-1400 cm⁻¹ and 1000-1200 cm⁻¹.

C=S stretching: A weaker band typically found in the 700-850 cm⁻¹ region.

A definitive table of absorption frequencies for this specific compound is not available from existing literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₉H₉N₅S), the expected exact mass would be approximately 219.06 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

The fragmentation pattern would likely involve the cleavage of the bond between the quinazoline ring and the thiourea moiety, as well as characteristic fragmentation of the quinazoline core. Analysis of these fragments helps to piece together the molecular structure. Specific fragmentation data and relative abundances are not available in the reviewed sources.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. Studies on related thiourea and quinazoline derivatives have shown that such compounds often form extensive hydrogen-bonding networks in the solid state.

An XRD analysis of this compound would confirm the connectivity of the atoms, establish the planarity of the quinazoline ring, and detail the conformation of the thiourea side chain. However, no published crystal structure for this specific compound could be located.

Chromatographic Methods for Purity Assessment and Compound Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and as a preliminary purity check. For a related series of compounds, 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) thiourea analogues, a mobile phase of toluene and methanol was used, yielding Rf values between 0.45 and 0.80. A similar system might be applicable here.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound with great accuracy. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid. The purity would be determined by the relative area of the peak corresponding to the compound in the chromatogram.

Specific retention times and optimized mobile phase compositions for the analysis of this compound are not documented in the available literature.

Mechanistic Investigations of Biological Activities in in Vitro Systems

Anti-Oncogenic Activity Mechanisms

Quinazoline (B50416) and thiourea (B124793) moieties are recognized pharmacophores in the design of anti-cancer agents. nih.gov The conjugation of these two scaffolds in compounds like 1-(4-iminoquinazolin-3(4H)-yl)thiourea has been investigated for various anti-oncogenic activities. These activities are often attributed to the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.

Kinase Inhibition Profiling

The quinazoline core is a well-established scaffold for the development of kinase inhibitors. mdpi.com Several derivatives have shown potent inhibitory activity against a range of kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR): The 4-aminoquinazoline scaffold is a cornerstone in the design of EGFR inhibitors. nih.gov Compounds with this core structure can competitively bind to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling. nih.gov Novel 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against wild-type EGFR. nih.gov For instance, the substitution of the aniline (B41778) moiety with phenyl urea (B33335) residues has been shown to enhance inhibitory activity toward both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Quinazoline derivatives have also been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov The introduction of a urea or thiourea moiety can contribute to the binding affinity of these compounds to the VEGFR-2 active site. nih.gov Certain quinazolin-4(3H)-ones bearing a urea functionality have exhibited significant VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov

Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin Complex 1 (mTORC1): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. mdpi.com Quinazoline-based compounds have been developed as inhibitors of PI3K. nih.govbohrium.com Some dimorpholinoquinazoline-based derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, key downstream effectors of the PI3K pathway. mdpi.com Due to the structural similarity between the catalytic sites of PI3K and mTOR, some quinazoline derivatives can act as dual inhibitors, which can be advantageous in overcoming drug resistance. mdpi.com

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Various Kinases

Compound Class Target Kinase IC50 (nM) Reference
4-Anilinoquinazoline derivative (6e) EGFR (wild type) 20.72 nih.gov
Quinazolin-4(3H)-one derivative (5p) VEGFR-2 117 nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3e) VEGFR-2 83 nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3e) c-Met 48 nih.gov
Benzofuran-aminoquinazoline (10d) EGFR-TK 29.3 nih.gov
Benzofuran-aminoquinazoline (10e) EGFR-TK 31.1 nih.gov

Inhibition of Key Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB))

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com

A series of (4-Phenylamino)quinazoline alkylthiourea derivatives have been developed as selective inhibitors of NF-κB activation. nih.govmdpi.com Mechanistic studies on a representative compound from this class revealed that it effectively blocks the translocation of the NF-κB dimer (p65/p50) into the nucleus in stimulated macrophage-like THP-1 cells. mdpi.comnih.gov Interestingly, the release of NF-κB from its inhibitory IκB complex was not affected, suggesting a mechanism that interferes with the nuclear import machinery. nih.gov Furthermore, this compound was found to suppress the phosphorylation of the p65 subunit of NF-κB at Ser468, but not at Ser536, without inhibiting any of the upstream kinases involved in NF-κB activation. nih.gov

Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines

The anti-oncogenic activity of quinazoline derivatives is further evidenced by their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.gov A range of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have demonstrated broad-spectrum antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines.

Benzofuran–appended 4-aminoquinazoline hybrids have been shown to exhibit significant cytotoxicity against hepatocellular carcinoma (C3A) and colorectal adenocarcinoma (Caco-2) cell lines, leading to the induction of apoptosis. nih.gov Similarly, novel 3-phenylquinolinone derivatives have displayed anti-proliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231, and SKBR-3) with minimal cytotoxicity towards normal epithelial cells. nih.gov The induction of apoptosis by these compounds is often mediated through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Table 2: Cytotoxic Activity of Selected Quinazoline Derivatives against Various Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
4-Anilinoquinazoline derivative (6e) A431 (Skin) 1.35 nih.gov
4-Anilinoquinazoline derivative (6e) A549 (Lung) 8.83 nih.gov
4-Anilinoquinazoline derivative (6e) NCI-H1975 (Lung) 5.53 nih.gov
4-Anilinoquinazoline derivative (6e) SW480 (Colon) 6.08 nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3c) HCT-116 (Colon) 1.184 nih.gov
3-Phenylquinazolin-2,4(1H,3H)-dione (3e) HCT-116 (Colon) 3.403 nih.gov
Quinazolin-4(3H)-one derivative (5d) HePG2 (Liver) 2.39 researchgate.net
Quinazolin-4(3H)-one derivative (5d) HCT116 (Colon) 8.94 researchgate.net
Quinazolin-4(3H)-one derivative (5d) MCF-7 (Breast) 4.81 researchgate.net

Interference with DNA Topoisomerase and Reverse Transcriptase

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov These enzymes resolve topological problems in DNA by transiently cleaving and religating DNA strands. nih.gov Inhibitors of topoisomerases can be classified as "poisons," which stabilize the covalent enzyme-DNA complex, leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. nih.gov Certain quinoline and quinazoline derivatives have been investigated as DNA topoisomerase inhibitors. mdpi.comnih.gov For example, novel nih.govtandfonline.comresearchgate.nettriazolo[4,3-c]quinazolines have been designed as intercalative Topoisomerase II inhibitors. nih.gov

In the context of antiviral research, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of anti-HIV therapy. nih.gov The quinazolinone scaffold has been explored for the development of novel NNRTIs. researchgate.net These compounds act as allosteric inhibitors of the HIV-1 reverse transcriptase. researchgate.net

K-Ras Targeting and Binding Affinity

The Ras family of small GTPases, particularly K-Ras, are frequently mutated in human cancers, leading to uncontrolled cell growth. While direct targeting of K-Ras has been challenging, the development of inhibitors that bind to specific pockets on the protein is an active area of research. At present, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs specifically target K-Ras.

Antimicrobial Action Mechanisms (In Vitro)

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. benthamdirect.com Quinazolinone and thiourea derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govtandfonline.comresearchgate.netbenthamdirect.comresearchgate.net

The antimicrobial mechanisms of these compounds are multifaceted. Studies on thiourea derivatives have shown that they can disrupt the integrity of the bacterial cell wall. nih.gov This damage to the cell envelope can lead to the leakage of intracellular components and ultimately cell death. Furthermore, some thiourea derivatives have been found to interfere with bacterial metabolism by disrupting NAD+/NADH homeostasis. nih.gov

Quinazolinone derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae. tandfonline.comeco-vector.com The insertion of thiourea and thiazolidine moieties into the quinazolinone scaffold has been reported to significantly increase their antimicrobial properties. tandfonline.com The broad-spectrum activity of isothiourea derivatives against clinically important multidrug-resistant bacteria has also been established. nih.gov

Table 3: Antimicrobial Activity of a Thiourea Derivative (TD4)

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus (including MRSA) 2–16 nih.gov
Staphylococcus epidermidis 2–16 nih.gov
Enterococcus faecalis 2–16 nih.gov

Antibacterial Activity Against Specific Pathogens

While the direct antibacterial activity of this compound against specific pathogens has not been detailed in available studies, the broader class of quinazolinone and thiourea derivatives has demonstrated notable antibacterial properties. For instance, various quinazolin-4(3H)-one derivatives have shown pharmacological effects against a range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli eco-vector.com. The antimicrobial activity is often dependent on the nature and position of substituents on the quinazolinone nucleus eco-vector.com. Similarly, thiourea derivatives are recognized for their diverse biological activities, which include antibacterial effects nih.gov. Some quinoline thiourea-based compounds have exhibited promising antibacterial properties, particularly against Gram-positive bacteria nih.gov.

Antifungal Activity Assessment

The antifungal potential of this compound has not been specifically elucidated. However, related molecular scaffolds are known to possess antifungal properties. For example, various derivatives of quinazolin-4(3H)-one have been investigated for their in vitro antifungal activity against several plant pathogenic fungi nih.govresearchgate.net. Studies on these related compounds have indicated that structural modifications can significantly influence their antifungal efficacy nih.gov. Thiourea derivatives have also been evaluated for their activity against pathogenic fungi, such as nosocomial strains of Candida auris nih.gov.

Antitubercular Activity Research

Although direct in vitro studies on the antitubercular activity of this compound are not presently available, compounds with similar structural features have been a focus of antitubercular research. For instance, various 2,3-disubstituted quinazolinone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis dovepress.com. Additionally, certain dihydroquinazolinone derivatives have shown inhibitory action against both susceptible and multidrug-resistant strains of M. tuberculosis nih.gov. The antitubercular potential of thiourea derivatives has also been explored, with some analogs demonstrating significant activity against M. tuberculosis H37Rv and isoniazid-resistant strains nih.gov.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

The inhibitory activity of this compound against bacterial enzymes such as DNA gyrase and topoisomerase IV has not been specifically reported. However, the quinazolinone scaffold is a component of known inhibitors of these enzymes. For example, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics nih.govnih.gov. Topoisomerase IV is also a known target for quinolone antibacterials, which share some structural similarities with the quinazoline core nih.gov.

Antiviral Action Mechanisms (In Vitro)

The antiviral properties of this compound remain an area for future investigation, as specific data on its mechanisms of action are not currently available. However, the constituent moieties of the compound suggest potential avenues for such activity.

Neuraminidase Enzyme Inhibition

There is no direct evidence to suggest that this compound inhibits the neuraminidase enzyme. Neuraminidase inhibitors are a key class of antiviral drugs for treating influenza, and their structures are typically carbohydrate-based mimics of sialic acid nih.gov. While a wide range of chemical scaffolds have been explored for neuraminidase inhibition, specific data for quinazoline-thiourea compounds is lacking.

HIV-1 Reverse Transcriptase (RT) Inhibition

The potential for this compound to inhibit HIV-1 Reverse Transcriptase (RT) has not been documented. However, the thiourea functional group is present in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, phenyl ethyl thiazolyl thiourea (PETT) derivatives have been identified as potent and selective inhibitors of HIV-1 RT nih.gov. These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. Whether the quinazoline portion of this compound would be compatible with binding to this pocket is unknown and would require specific experimental validation.

Antiparasitic Action Mechanisms (In Vitro)

The search for novel antiparasitic agents is driven by the need to overcome the limitations of current therapies, including toxicity and growing resistance. Thiourea and quinazoline derivatives have been independently explored as promising scaffolds for the development of new antiparasitic drugs.

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, requires new therapeutic strategies. Leishmania amazonensis is a causative agent of cutaneous and diffuse cutaneous leishmaniasis. While direct studies on this compound are not extensively documented, the anti-leishmanial potential of the thiourea scaffold has been evaluated.

Numerous N,N'-disubstituted thiourea derivatives have been synthesized and tested in vitro against both the promastigote (the motile, insect-stage form) and amastigote (the intracellular, mammalian-stage form) of L. amazonensis. mdpi.comnih.govnih.gov In one study, a series of fifty thiourea derivatives were assessed, with some compounds demonstrating significant activity. For instance, one first-generation derivative exhibited an IC50 value of 4.9 ± 1.2 µM against the amastigote form, which is more potent than the reference drug miltefosine (IC50 = 7.5 ± 1.2 µM). mdpi.comnih.gov The introduction of a piperazine ring into the thiourea structure in a second generation of compounds led to even greater potency, with one derivative achieving an IC50 of 1.8 ± 0.5 µM. mdpi.comnih.gov These findings highlight that the thiourea moiety is a key pharmacophore for anti-leishmanial activity. The mechanism is believed to involve disruption of critical parasitic biochemical pathways, although the precise targets are often not fully elucidated. Further investigation is required to determine if the quinazoline-thiourea hybrid exhibits similar or enhanced activity against L. amazonensis.

Other Enzyme Inhibition Studies

The quinazoline and thiourea moieties are present in numerous molecules designed to act as enzyme inhibitors. These scaffolds serve as versatile frameworks for interacting with the active sites of various enzymes, leading to the modulation of key biological pathways.

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. rjptonline.orgresearchgate.netsemanticscholar.org Both quinazolinone and thiourea derivatives have been investigated for this purpose.

Studies on novel quinazolinone compounds have shown that this scaffold can produce potent inhibitors of both enzymes, with activities comparable to the standard drug, Acarbose. rjptonline.orgresearchgate.net Similarly, various thiourea derivatives have demonstrated inhibitory potential against α-glucosidase. researchgate.netnih.govmdpi.com For example, certain 1,3,4-thiadiazole derivatives containing a thiourea linkage showed significant inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values nearly 3.7 times lower than that of acarbose. nih.gov The inhibitory mechanism of these scaffolds is thought to involve competitive binding to the active site of the enzymes, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides. nih.govnih.gov

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibition by Related Scaffolds

Compound Class Target Enzyme IC50 Value Reference
Quinoline-based triazole α-Amylase 0.80 ± 0.05 µM to 40.20 ± 0.70 µM frontiersin.org
Quinoline-based triazole α-Glucosidase 1.20 ± 0.10 µM to 43.30 ± 0.80 µM frontiersin.org
Thiourea derivative 9a α-Glucosidase 9.77 mM nih.govmdpi.com
Thiourea derivative 9c α-Glucosidase 12.94 mM nih.gov
Acarbose (Standard) α-Amylase 10.30 ± 0.20 µM frontiersin.org

This table presents data for compounds containing related structural motifs to illustrate the potential of the chemical class, as specific data for this compound was not available in the searched literature.

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. While the inhibitory activity of this compound against Proteinase K has not been specifically reported in the reviewed literature, derivatives of the quinazoline scaffold have shown activity against other proteases. For example, certain benzo[g]quinazoline and quinazoline analogues have been evaluated as inhibitors of the HCV NS3/4A protease, a viral enzyme essential for hepatitis C virus replication. researchgate.net These compounds displayed IC50 values ranging from 6.41 ± 0.12 to 78.80 ± 1.70 μM. researchgate.net Molecular docking studies suggested that these molecules act as competitive inhibitors by binding to the enzyme's active site. researchgate.net This indicates the potential of the quinazoline core to serve as a template for designing inhibitors for various classes of proteases.

DPP-4 is a well-established therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin hormones that stimulate insulin secretion. nih.gov The quinazoline scaffold is a key component of several known DPP-4 inhibitors, including the clinically approved drug Linagliptin. mdpi.com This has spurred the development of novel quinazoline-based compounds as potent DPP-4 inhibitors. Synthetic spiro cyclohexane-quinazoline derivatives have been reported to be highly potent DPP-4 inhibitors, with IC50 values in the picomolar to low nanomolar range (0.0005–0.0089 nM), significantly more active than the reference drug linagliptin (IC50: 0.77 nM). nih.gov The quinoxaline scaffold, which is a bioisostere of quinazoline, has also been explored for DPP-4 inhibition. nih.gov

While there is substantial evidence for the quinazoline scaffold's role in DPP-4 inhibition, specific in vitro data on the inhibitory activity of this compound against DPP-4 or PTP1B is not detailed in the available literature.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.gov The quinazolinone scaffold has been the focus of significant research for the development of CA inhibitors.

Several series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory potential against various human CA (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govnih.gov Many of these compounds exhibit inhibitory activity in the nanomolar range. nih.gov For example, a series of 4-anilinoquinazoline-based benzenesulfonamides showed potent inhibition, with one compound displaying an IC50 of 8.9 ± 0.31 µM against bovine CA-II and another showing a Ki of 2.4 nM against hCA II. nih.govnih.gov Kinetic studies have revealed that some of these quinazolinone derivatives act as competitive inhibitors, binding to the active site of the enzyme. nih.gov The thiourea moiety has also been incorporated into CA inhibitors, suggesting a potential synergistic role when combined with the quinazoline core. nih.gov

Table 2: In Vitro Carbonic Anhydrase (CA) Inhibition by Related Quinazolinone Derivatives

Compound Series Target Isoform Inhibition Values (IC50 or Ki) Reference
Quinazolinones (4a-p) Bovine CA-II IC50: 8.9 – 67.3 µM nih.gov
Quinazolinones (4a-p) Human CA-II IC50: 14.0 – 59.6 µM nih.gov
Anilinoquinazolines Human CA I Ki: 60.9 nM (compound 4f) nih.gov
Anilinoquinazolines Human CA II Ki: 2.4 nM (compound 4a) nih.gov
Anilinoquinazolines Human CA IX Ki: 86.5 nM (compound 4f) nih.gov
Anilinoquinazolines Human CA XII Ki: 30.5 nM (compound 4g) nih.gov

This table presents data for compounds containing the quinazolinone scaffold to illustrate the potential of the chemical class, as specific data for this compound was not available in the searched literature.

Structure Activity Relationship Sar and Pharmacophore Mapping

Correlation of Substituent Effects with Biological Potency

The biological potency of quinazoline-thiourea derivatives is highly dependent on the nature and position of substituents on the quinazoline (B50416) ring and the thiourea (B124793) moiety. Quantitative structure-activity relationship (QSAR) studies have revealed that the urea (B33335) and thiourea groups are critical for the cytotoxic effects of these compounds. gsconlinepress.comgsconlinepress.com

Substitutions at various positions of the quinazoline ring have been shown to modulate the biological activity. For instance, the presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position is considered essential for antimicrobial activities. gsconlinepress.com Furthermore, the introduction of halogen atoms, such as fluoro, chloro, and bromo, as well as trifluoromethyl and allylic groups, can enhance the cytotoxic effects of these analogs. gsconlinepress.comgsconlinepress.com Specifically, compounds bearing a fluoro group in conjunction with urea and thiourea functionalities have demonstrated highly potent antimicrobial activity. nih.gov

In a series of (4-phenylamino)quinazoline alkylthiourea derivatives developed as NF-κB inhibitors, a meta-chloro substitution on the aniline (B41778) ring at the 4-position of the quinazoline core was found to provide good basal activity for NF-κB inhibition without being overly bulky. mdpi.com However, several para-substitutions on the phenyl ring were found to be detrimental to this activity. mdpi.com

The following table summarizes the effect of various substituents on the biological activity of quinazoline-thiourea derivatives based on available research findings.

Position of SubstitutionSubstituentEffect on Biological Activity
Quinazoline Ring (General)Halogens (F, Cl, Br)Enhanced cytotoxic effects gsconlinepress.comgsconlinepress.com
Quinazoline Ring (General)Trifluoromethyl (CF3)Enhanced cytotoxic effects gsconlinepress.comgsconlinepress.com
Quinazoline Ring (General)Allylic groupsEnhanced cytotoxic effects gsconlinepress.com
Position 2Methyl or Thiol groupEssential for antimicrobial activity gsconlinepress.com
Position 3Substituted aromatic ringEssential for antimicrobial activity gsconlinepress.com
Position 4 (Aniline Ring)meta-ChloroGood basal NF-κB inhibitory activity mdpi.com
Position 4 (Aniline Ring)para-SubstitutionsDetrimental to NF-κB inhibitory activity mdpi.com
Thiourea MoietyFluoro groupHighly potent antimicrobial activity nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore mapping studies help in identifying the key structural features of a molecule that are responsible for its interaction with a specific biological target. For quinazoline derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity.

The quinazoline ring itself serves as a critical scaffold. researchgate.net The thiourea moiety is another essential pharmacophoric feature, playing a significant role in the biological activity of these compounds. mdpi.com Molecular docking studies of some quinazolinone derivatives have shown that the α-oxo group in the quinazoline ring can form a hydrogen bond with key amino acid residues in the active site of target enzymes. nih.gov Although the subject compound has an imino group instead of an oxo group, this suggests the potential for hydrogen bonding interactions at this position.

For dual VEGFR-2/c-Met tyrosine kinase inhibitors based on a 3-phenylquinazolin-2,4(1H,3H)-dione scaffold, the thiourea group was found to form a hydrogen bond with the highly conserved Asp1046 residue in the hinge-binding region of VEGFR-2. nih.gov This highlights the importance of the thiourea moiety as a hydrogen bond donor.

Based on these findings, a general pharmacophore model for quinazoline-thiourea derivatives can be proposed to include:

A heterocyclic quinazoline ring system as the core scaffold.

A hydrogen bond donor/acceptor group at position 4 (imino group in the case of the subject compound).

A flexible linker (the thiourea group) capable of forming hydrogen bonds.

Aromatic features for potential π-π stacking interactions. nih.gov

Specific substitution patterns on the quinazoline ring and the terminal part of the thiourea moiety to modulate potency and selectivity.

Influence of Molecular Topology and Stereochemistry on Activity

Studies on related compounds have shown that a reduced aromatic ring count can improve the drug-likeness of the molecule. mdpi.com This suggests that a more compact molecular topology might be favorable for biological activity.

While specific studies on the stereochemistry of 1-(4-iminoquinazolin-3(4H)-yl)thiourea are not extensively available, it is a well-established principle in medicinal chemistry that the stereochemical configuration of a molecule can have a profound impact on its biological activity. Different enantiomers or diastereomers of a chiral compound can exhibit different potencies, efficacies, and even different types of biological activity.

Rational Design Principles for Optimized Biological Profiles

The rational design of new chemical entities with improved biological profiles is a cornerstone of modern drug discovery. For quinazoline-thiourea derivatives, several rational design principles have emerged from SAR and pharmacophore studies.

One key principle is the molecular hybridization of the quinazoline scaffold with other pharmacophores to create hybrid molecules with enhanced potency. researchgate.net Another approach is the use of bioisosteric replacements to improve the pharmacokinetic and pharmacodynamic properties of the compounds. nih.gov

For the development of selective NF-κB inhibitors, a diversification strategy was employed, starting from a known quinazoline-thiourea scaffold. mdpi.com This involved exploring various substitutions on the benzyl (B1604629) group of the thiourea moiety to reduce off-target effects, such as EGFR kinase inhibition. mdpi.com The introduction of alkyl groups in place of the benzyl ring was explored to lower the molecular weight and lipophilicity, thereby improving drug-likeness. mdpi.com

Computational methods such as molecular docking are also instrumental in the rational design process. By simulating the binding of designed compounds to the active site of a target protein, researchers can predict their potential activity and guide the synthesis of the most promising candidates. nih.govnih.govnih.gov

Bioisosterism and its Impact on Activity and Selectivity

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.

In the context of quinazoline-thiourea derivatives, bioisosteric replacement has been explored to enhance their biological profiles. For instance, in the development of (4-phenylamino)quinazoline alkylthiourea derivatives as NF-κB inhibitors, the bioisosteric replacement of the benzyl ring with other groups was investigated, although it did not lead to an improvement in activity in that particular study. mdpi.com

The replacement of a carbon atom with a sulfur atom, a common bioisosteric modification, can alter the lipophilicity of a compound and its pharmacokinetic parameters. nih.gov The isothiourea group itself can be a subject of bioisosteric replacement. researchgate.net For example, 1,2,4-oxadiazole (B8745197) rings have been used as metabolically stable bioisosteres of ester or amide functionalities in pharmacologically active molecules. researchgate.net This suggests that the thiourea moiety in this compound could potentially be replaced with other bioisosteric groups to fine-tune the compound's properties.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives closely related to the quinazoline (B50416) scaffold, molecular docking studies have been instrumental. For instance, docking simulations of various quinazoline analogues have been performed against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies for 1-(4-iminoquinazolin-3(4H)-yl)thiourea are not detailed in the available literature, research on (4-phenylamino)quinazoline alkylthiourea derivatives as NF-κB inhibitors shows that the quinazoline core can establish high-affinity interactions within protein binding sites. mdpi.com The presence of the thiourea (B124793) fragment, in general, has been shown to increase the affinity for target proteins in other classes of compounds. d-nb.info Such simulations are crucial for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.

Table 1: Representative Data from Molecular Docking of Related Quinazoline Derivatives
Compound ClassProtein TargetKey Interacting ResiduesFinding
(4-Phenylamino)quinazoline AlkylthioureaEGFR KinaseLeu718, Asp800Alkyl modifications of the thiourea moiety can be used to reduce EGFR kinase inhibition while retaining other activities. mdpi.com
Thioxoquinazoline DerivativesCyclin-Dependent Kinase 2 (CDK2)Ile10, Gln131Thioxoquinazoline derivatives show favorable interactions and binding energies, suggesting potential as anticancer agents. scispace.com
General Quinazoline DerivativesEGFRNot specifiedDocking simulations show a desired correlation with experimental cytotoxic activity against cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For the quinazoline class of compounds, QSAR analyses have successfully identified key structural features that drive cytotoxic activity against cancer cell lines. nih.gov Studies have indicated that constitutional, functional, and charge-based descriptors are significant parameters for predicting the anticancer activity of quinazoline derivatives. nih.gov Similarly, QSAR studies on general thiourea derivatives have shown that properties like lipophilicity (logP) are crucial for their biological effects, suggesting that these compounds have good potential for bioavailability. farmaciajournal.comresearchgate.net While a specific QSAR model for this compound has not been reported, these related studies provide a framework for which molecular properties are likely to be important for its activity. Such models are valuable for prioritizing which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a detailed view of the conformational changes of both the ligand and the target protein, offering insights into the stability of their interaction. Studies on thiourea derivatives targeting various enzymes have employed MD simulations to confirm the stability of the ligand within the active site. nih.gov These simulations show how the ligand maintains crucial interactions with key amino acid residues over the simulation period, providing a more dynamic and realistic picture than static docking poses. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. For N-aminoquinazolin-4(3H)-one derivatives, DFT calculations have been used to determine optimized molecular geometries and confirm that charge transfer occurs within the molecule, which is crucial for its reactivity and interaction with biological targets. These theoretical calculations generally show good agreement with experimental data and are fundamental to understanding the intrinsic chemical properties of the molecule.

In Silico Pharmacokinetic and Toxicological Assessment

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potential liabilities, such as poor oral bioavailability or high toxicity, allowing researchers to focus on more promising candidates.

ADMET predictions for various classes of thiourea and quinazoline derivatives are frequently reported. researchgate.net These studies often evaluate parameters based on Lipinski's "rule of five" to assess drug-likeness and predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. mdpi.com For example, in silico toxicity predictions for N-substituted-thiadiazol-amine derivatives have been used to evaluate hepatotoxicity, carcinogenicity, and mutagenicity. nih.gov Such computational tools are essential for weeding out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Table 2: Predicted ADMET Properties for Related Heterocyclic Compounds
Compound ClassPredicted PropertyResultReference
Imidazoquinazoline DerivativesAbsorption (%ABS)Ranged from 61.41% to 84.91% mdpi.com
Imidazoquinazoline DerivativesLipinski's Rule of FiveMost compounds obeyed the rules mdpi.com
Thiourea DerivativeslogPValues suggested adequate lipophilicity for good bioavailability farmaciajournal.com
N-Substituted-thiadiazol-amine DerivativesToxicitySome derivatives predicted to be inactive for hepatotoxicity and carcinogenicity nih.gov

Future Directions and Translational Research Perspectives

Exploration of Novel Biological Targets for Therapeutic Development

The inherent versatility of the quinazoline (B50416) ring system has led to the investigation of its derivatives against a broad spectrum of diseases. researchgate.net Future research on 1-(4-iminoquinazolin-3(4H)-yl)thiourea and related compounds will likely expand beyond currently established targets to address unmet medical needs.

Quinazoline derivatives have shown potential in treating complex, multifactorial conditions such as cancer and neurodegenerative diseases. researchgate.net In oncology, while targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are well-explored, novel quinazoline-based compounds could be directed towards other protein kinases, topoisomerases, or pathways involved in tumor progression. researchgate.netnih.gov For neurodegenerative conditions like Alzheimer's disease, these compounds have been investigated as inhibitors of cholinesterases and beta-amyloid aggregation, suggesting a rich area for further exploration. researchgate.net

Furthermore, the anti-inflammatory potential of this scaffold presents opportunities for developing agents that target key inflammatory mediators. Research has demonstrated that certain (4-phenylamino)quinazoline alkylthiourea derivatives can act as potent inhibitors of the pro-inflammatory transcription factor NF-κB. mdpi.com This opens avenues for developing therapies for a range of inflammatory diseases. The diverse biological activities reported for the broader class of quinazoline compounds suggest that high-throughput screening of this compound against various enzyme and receptor panels could unveil entirely new therapeutic applications.

Table 1: Potential Biological Targets for Quinazoline-Thiourea Derivatives
Therapeutic AreaPotential Biological Target(s)Reference
OncologyVEGFR-2, EGFR, Protein Kinases, Topoisomerases researchgate.netnih.govresearchgate.net
Neurodegenerative Diseases (e.g., Alzheimer's)Cholinesterases, β-amyloid aggregation, Tau protein researchgate.net
Inflammatory DiseasesNF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mdpi.com
Infectious DiseasesBacterial and Fungal Cellular Targets rsc.orgnih.gov

Advanced Computational Design and Screening Methodologies

Computational techniques are indispensable in modern drug discovery for accelerating the design and screening of new chemical entities. nih.gov For quinazoline-thiourea derivatives, a variety of in silico methods can be employed to predict their biological activity and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful tool for correlating the structural features of quinazoline derivatives with their cytotoxic activity. nih.gov By developing robust 2D-QSAR models, researchers can identify key molecular descriptors that are significant for predicting anticancer activity, thereby guiding the design of more effective compounds. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its target protein. nih.govnih.govresearchgate.net These methods can be used to screen this compound and its virtual derivatives against the active sites of targets like EGFR or VEGFR2. nih.govnih.gov Such simulations can predict binding affinities and reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, which is crucial for rational drug design. nih.gov For instance, docking studies can help optimize the orientation of the thiourea (B124793) moiety to maximize hydrogen bonding with key amino acid residues like Glu885 and Asp1047 in the DFG-motif region of VEGFR2. nih.govnih.gov

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A central challenge in drug development is the optimization of a lead compound to maximize its effect on the desired target while minimizing off-target activity. For quinazoline-thiourea derivatives, several chemical modification strategies can be pursued to enhance both selectivity and potency.

Structure-activity relationship (SAR) studies have shown that the biological activity of quinazolinone derivatives can be significantly influenced by substituents at various positions of the core structure. nih.gov Modifications to the quinazoline ring or the side chains attached to the thiourea group can fine-tune the compound's pharmacological profile.

One successful strategy involves introducing steric bulk to modulate target selectivity. For example, the introduction of bulky alkyl groups to the thiourea linker of certain quinazoline derivatives led to a significant reduction in EGFR kinase inhibition while preserving potent NF-κB inhibitory activity. mdpi.com This approach is critical for developing anti-inflammatory agents that avoid the side effects associated with EGFR inhibition. mdpi.comnih.gov Another innovative approach involves modifying the leaving group on a covalent inhibitor's scaffold, which has been shown to tune both selectivity and potency for specific enzyme isoforms. nih.gov Applying these principles to the this compound scaffold could lead to the development of highly selective and potent therapeutic agents.

Table 2: Chemical Modification Strategies and Outcomes
Modification StrategyIntended OutcomeExample/RationaleReference
Introduction of bulky alkyl groups at the thiourea linkerEnhance target selectivity (e.g., NF-κB over EGFR)Reduces binding to certain kinase pockets while maintaining interactions required for anti-inflammatory activity. mdpi.com
Substitution at positions 2 and 3 of the quinazoline ringImprove antimicrobial and cytotoxic activitySAR studies indicate these positions are critical for activity. nih.gov
Addition of halogen atoms at positions 6 and 8Enhance antimicrobial potencyHalogens can alter electronic properties and improve binding interactions. nih.gov
Modification of leaving groups on covalent inhibitorsTune isoform selectivity and potencyStructural changes to the leaving group can unexpectedly and dramatically alter target preference. nih.gov

Development of Multi-Targeted Agents

Complex diseases such as cancer often involve multiple pathological pathways, making multi-targeted agents a highly attractive therapeutic strategy. biointerfaceresearch.com The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, well-suited for the design of multifunctional drugs that can engage several targets simultaneously. researchgate.netrsc.org

The molecular hybridization approach, which involves linking the quinazoline-thiourea core with other pharmacologically active moieties, is a promising avenue for creating multi-targeted agents. rsc.org This strategy has been used to create hybrids of quinazoline with chalcones and thiazolidinones, resulting in compounds with potent antibacterial and antifungal activities. rsc.org

For cancer therapy, quinazolinone-based derivatives have been designed to concurrently inhibit multiple targets, such as EGFR, COX-2, and 15-LOX. nih.gov This approach can lead to synergistic antitumor effects and potentially overcome drug resistance mechanisms. Given the multifaceted nature of diseases like cancer and Alzheimer's, designing derivatives of this compound that modulate several key targets represents a significant and promising future research direction. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline-Thiourea Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by enabling data-driven decision-making and predictive modeling at an unprecedented scale. researchgate.net These technologies can be applied to every stage of the development pipeline for quinazoline-thiourea derivatives, from initial target identification to lead optimization.

AI/ML algorithms can analyze vast biological and chemical datasets to identify novel drug targets or predict the activity of new compounds. researchgate.netsciencescholar.us For instance, ML models can be trained on large databases of known compounds and their properties to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel quinazoline-thiourea analogs in silico, saving significant time and resources. researchgate.netnih.gov

Furthermore, advanced deep learning and generative models offer the potential for de novo drug design. jsr.orgmdpi.com These algorithms can learn the underlying principles of molecular structure and biological activity to generate entirely new molecules based on the quinazoline-thiourea scaffold that are optimized for specific properties, such as high potency, selectivity, and drug-likeness. nih.govmdpi.com The integration of AI promises to accelerate the discovery and development of the next generation of therapeutics derived from this promising chemical class. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(4-iminoquinazolin-3(4H)-yl)thiourea and its analogues?

The synthesis typically involves multi-step reactions starting with quinazolinone intermediates. For example:

  • Step 1 : Condensation of 4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate in ethanol under reflux to form 3-amino-2-phenylquinazolin-4(3H)-one (SS-B) .
  • Step 2 : Reaction of SS-B with substituted isothiocyanates in pyridine or DMF to yield thiourea derivatives. For instance, 1-benzyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiourea (SS-03) was synthesized by reacting SS-B with benzyl isothiocyanate .
  • Purification : Products are recrystallized from ethanol or analyzed via TLC (toluene:methanol, 2:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3200–3355 cm⁻¹, C=S absorption at ~1200–1300 cm⁻¹) .
  • ¹H NMR : Confirms aromatic proton environments (δ 7.1–8.8 ppm) and NH signals (δ 10.7–11.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 386.14 for SS-03) .
  • Melting Point Analysis : Determines purity (range: 90–210°C) .

Q. How is the antibacterial activity of thiourea derivatives evaluated experimentally?

  • In vitro assays : Compounds are tested against S. aureus and E. coli at 500 µg/mL using ciprofloxacin as a positive control .
  • Methods : Agar diffusion or broth dilution to determine minimum inhibitory concentration (MIC).
  • Data Interpretation : Activity is quantified by zone-of-inhibition measurements or growth curve analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thiourea derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Catalysts : Pyridine or triethylamine can accelerate isothiocyanate coupling .
  • Temperature Control : Reflux conditions (70–80°C) improve reaction rates without decomposition .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on aryl rings increase metabolic stability and lipophilicity, influencing yield .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Cross-Validation : Combine IR, NMR, and MS data to confirm functional groups and connectivity. For example, NH signals in NMR must align with IR peaks .
  • Crystallographic Refinement : Use programs like SHELXL (for small molecules) or ORTEP-III (for visualizing crystal structures) to resolve ambiguities .
  • Computational Modeling : Tools like Multiwfn analyze electron density or molecular orbitals to verify bonding patterns .

Q. How can computational methods predict the biological activity of this compound?

  • Drug Likeness : Apply Lipinski’s Rule of Five to assess solubility and bioavailability. Most thiourea derivatives comply with ≤2 violations .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite .
  • Toxicity Prediction : Use QSAR models to evaluate hepatotoxicity or mutagenicity risks .

Q. How to design experiments to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups on the quinazolinone or aryl rings .
  • Biological Testing : Compare MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.